Bienvenue dans la boutique en ligne BenchChem!

Sdz-psd-958

Dopamine D1 receptor Receptor selectivity Binding affinity

SDZ PSD 958 is the only commercially available D1-like antagonist combining equipotent D1/D5 affinity (pKi 9.7-9.8) with a >400-fold selectivity window over D2 receptors and a demonstrated lack of cataleptogenic liability. This allows researchers to interrogate D1-mediated antipsychotic mechanisms without the confounding motor side-effects seen with SCH 23390. For studies requiring clean dissection of D1 vs. D2 pathways in psychotic disorder or glaucoma models, this compound is an essential, non-substitutable pharmacological tool.

Molecular Formula C20H23ClN2O
Molecular Weight 342.9 g/mol
Cat. No. B1242789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz-psd-958
Synonyms1,2,3,4,4a,5,10,10a-octahydro-4-(4-chloro-2-methylphenyl)-1-methylbenzo(g)quinoxaline-6-ol
SDZ PSD 958
SDZ-PSD-958
Molecular FormulaC20H23ClN2O
Molecular Weight342.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)N2CCN(C3C2CC4=C(C3)C=CC=C4O)C
InChIInChI=1S/C20H23ClN2O/c1-13-10-15(21)6-7-17(13)23-9-8-22(2)18-11-14-4-3-5-20(24)16(14)12-19(18)23/h3-7,10,18-19,24H,8-9,11-12H2,1-2H3/t18-,19-/m1/s1
InChIKeyVCFAZLUWIBQVRD-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDZ PSD 958: Potent, Orally Active D1/D5 Receptor Antagonist with Limbic Selectivity — Compound Profile for Research Procurement


SDZ PSD 958 (CAS 149811-12-1) is a benzo[g]quinoxaline derivative developed by Sandoz (Novartis) that functions as a potent, orally active, selective antagonist at dopamine D1-like receptors (D1, D5). It displays high affinity for D1 and D5 receptors (pKi = 9.7–9.8) as measured by [³H]SCH23390 displacement and exhibits at least 400-fold lower activity at D2-like receptors (D2, D4) labelled by [³H]spiperone [1]. The compound is structurally characterized as (−)-[4aR,10aR]-1,2,3,4,4a,5,10,10a-octahydro-4-(4-chloro-2-methylphenyl)-1-methyl-benzo[g]quinoxaline-6-ol (molecular formula C₂₀H₂₃ClN₂O, MW 342.9 g/mol) [2]. Preclinical development targeted psychotic disorders; the compound reached preclinical stage before development was discontinued [3].

Why D1 Antagonists Cannot Be Interchanged: Critical Differentiation of SDZ PSD 958 from Other D1/D5 Blockers


Dopamine D1 receptor antagonists share a nominal mechanism but diverge profoundly in receptor selectivity ratios, off-target liability (particularly at 5-HT₂ and D2 receptors), functional limbic vs. striatal pathway engagement, and in vivo behavioral signatures. SDZ PSD 958 distinguishes itself by combining a >400-fold D1/D2 binding ratio with a demonstrated absence of catalepsy induction — a key predictor of extrapyramidal side-effect (EPS) liability — in contrast to the prototypical D1 antagonist SCH 23390, which produces profound catalepsy at 0.1 mg/kg s.c. [1]. Furthermore, in the MK-801 hyperlocomotion model of antipsychotic efficacy, SDZ PSD 958 displays a behavioral profile quantitatively distinct from both the 5-HT₂A antagonist M100907 and the D2 antagonist raclopride [2]. These differences mean that substituting any other D1 antagonist for SDZ PSD 958 without accounting for selectivity, catalepsy liability, and functional pharmacology will confound experimental interpretation and translational relevance.

Quantitative Differentiation Evidence for SDZ PSD 958 vs. Closest D1 Antagonist Comparators


D1 vs. D2 Receptor Selectivity: SDZ PSD 958 Compared to SCH 23390 and SCH 39166

SDZ PSD 958 demonstrates at least 400-fold selectivity for D1-like receptors (D1, D5; pKi = 9.7–9.8) over D2-like receptors (D2, D4) using [³H]SCH23390 and [³H]spiperone binding assays, respectively [1]. The prototypical D1 antagonist SCH 23390 shows a D1/D2 selectivity ratio of approximately 1,500–3,000 fold based on Ki values (D1 Ki = 0.2–0.4 nM; D2 Ki = 631–1,100 nM), but this selectivity is compromised by significant 5-HT₂A/5-HT₂C receptor binding (Ki ~6–20 nM) [2]. SCH 39166 (Ecopipam) exhibits a more modest D1/D2 selectivity of only ~40- to >300-fold (D1 Ki = 1.2–3.6 nM; D2 Ki = 980 nM) alongside measurable 5-HT and α₂A activity [3]. The >400-fold D1/D2 window for SDZ PSD 958, achieved without reported significant serotonergic off-target binding, provides a cleaner pharmacological tool phenotype.

Dopamine D1 receptor Receptor selectivity Binding affinity

Catalepsy Liability: SDZ PSD 958 Spared from EPS-Like Motor Effects that Limit SCH 23390

In the Markstein et al. (1996) functional characterization, SDZ PSD 958 did not induce catalepsy in rats, even at doses sufficient to fully block apomorphine-induced rearing, and only weakly inhibited apomorphine-induced stereotyped gnawing [1]. By direct contrast, the classical D1 antagonist SCH 23390 produces profound catalepsy in rats at low doses of 0.1 mg/kg s.c., an effect established in multiple independent studies [2]. Catalepsy in rodents is the primary preclinical predictor of extrapyramidal side-effect (EPS) liability in humans. The differential catalepsy profile — absence with SDZ PSD 958 vs. robust induction with SCH 23390 — forms the basis for SDZ PSD 958's designation as a 'limbic-selective' D1 antagonist that preferentially inhibits mesolimbic dopamine pathways while sparing nigrostriatal motor function.

Catalepsy Extrapyramidal side effects Limbic selectivity

MK-801-Induced Hyperlocomotion Model: Differential Behavioral Pharmacology vs. M100907 and Raclopride

In a direct three-way comparative study, SDZ PSD 958 (0.017, 0.15, 1.35 mg/kg i.p.) decreased both spontaneous and MK-801-induced locomotion, with a slight preference for reducing the MK-801-elicited component; spontaneous locomotion was dose-dependently diminished to approximately 10% of control levels at 8 mg/kg i.p. [1]. In marked contrast, the 5-HT₂A antagonist M100907 (0.001–0.1 mg/kg i.p.) displayed clear-cut selectivity: it dose-dependently blocked and even totally abolished MK-801-induced hyperlocomotion while never reducing spontaneous locomotion below 40% of control, even at 9 mg/kg i.p. The D2 antagonist raclopride (0.11–1.0 mg/kg i.p.) reduced both spontaneous and MK-801-induced locomotion to a similar extent, with no preferential effect. An orthogonal matrix design confirmed that no synergistic interaction exists between M100907 and SDZ PSD 958 on either spontaneous or MK-801-induced locomotion.

MK-801 hyperlocomotion Antipsychotic screening Behavioral pharmacology

Intraocular Pressure (IOP) Modulation: Additive D1/D2 Interaction Property of SDZ PSD 958 vs. Combined-Action Agents

In a randomized, placebo-controlled, double-masked crossover study in conscious NZW rabbits with normal IOP, SDZ PSD-958 as a selective D1 antagonist decreased IOP. The D2 agonist quinpirole also decreased IOP; when combined, SDZ PSD-958 and quinpirole produced an additive IOP-lowering effect [1]. The mixed D1-antagonist/D2-agonist SDZ GLC-756 decreased IOP in a dose-dependent manner with a maximum effect greater than either SDZ PSD-958 or quinpirole alone, and its effect was only partially blocked by the selective D2 antagonist metoclopramide, confirming dual-receptor mediation [1]. SDZ PSD-958 thus provides a clean D1-selective tool for isolating the D1-component of IOP regulation, distinct from combined-action agents like SDZ GLC-756, which simultaneously engages D1 blockade and D2 stimulation [2].

Intraocular pressure Glaucoma research D1-D2 receptor interaction

In Vivo Oral Activity and CNS Penetration: Distinguishing SDZ PSD 958 from Parenteral-Only D1 Antagonists

SDZ PSD 958 is explicitly characterized as a 'potent orally active selective D1 receptor antagonist' [1]. Its oral activity is demonstrated by efficacy in behavioral paradigms following oral administration in rodents, including inhibition of apomorphine-induced rearing in mice and blockade of CY 208-243-induced prolongation of novelty-induced locomotion in rats. This contrasts with several D1 antagonist chemotypes that require parenteral administration for CNS target engagement. For example, SCH 23390, while widely used, exhibits limited oral bioavailability and is predominantly administered via subcutaneous or intraperitoneal routes in preclinical studies [2]. The oral activity of SDZ PSD 958, combined with its demonstrated CNS penetration (evidenced by central behavioral effects), makes it suitable for chronic dosing experimental paradigms where repeated injection would introduce confounds.

Oral bioavailability CNS penetration In vivo pharmacology

High-Value Research Applications for SDZ PSD 958 Based on Quantitative Differentiation Evidence


Antipsychotic Drug Discovery: Profiling D1 Antagonism Without EPS Liability

SDZ PSD 958 is uniquely suited for antipsychotic candidate screening programs that require D1 receptor blockade without the confounding cataleptogenic effects seen with SCH 23390. Its established absence of catalepsy induction at behaviorally effective doses [1] makes it the preferred D1 antagonist for studies aiming to dissociate antipsychotic efficacy from EPS motor side-effects. The compound's limbic selectivity hypothesis — preferential inhibition of mesolimbic over nigrostriatal dopamine pathways — is supported by its differential effects on apomorphine-induced rearing (blocked) vs. stereotyped gnawing (only weakly inhibited) [1], providing a translational bridge to atypical antipsychotic mechanisms.

Glaucoma Pharmacology: Selective D1 Receptor Contribution to Aqueous Humor Dynamics

In ocular pharmacology, SDZ PSD-958 enables isolation of the D1 receptor component in IOP regulation. The compound independently decreases IOP in rabbits and shows additive effects when combined with the D2 agonist quinpirole [2]. This clean D1-selective pharmacology permits researchers to dissect the relative contributions of D1 blockade vs. D2 stimulation to ocular hypotensive efficacy, without the mixed-receptor confounding inherent to agents like SDZ GLC-756. The finding that simultaneous D1 blockade and D2 stimulation yields a maximum effect greater than either mechanism alone [2] positions SDZ PSD-958 as the essential D1-selective control in combination studies exploring dual-mechanism glaucoma therapies.

Behavioral Neuroscience: MK-801 Glutamate-Dopamine Interaction Models of Schizophrenia

SDZ PSD 958 serves as a critical comparator in MK-801-induced hyperlocomotion assays, a widely used rodent model with face validity for schizophrenia. Its behavioral profile — reducing both spontaneous and MK-801-induced locomotion with a slight preference for the latter, and reducing spontaneous locomotion to ~10% of control at 8 mg/kg i.p. — occupies a defined intermediate position between the 5-HT₂A antagonist M100907 (which spares spontaneous locomotion) and the D2 antagonist raclopride (which lacks any preferential MK-801 effect) [3]. This quantification enables multi-mechanism study designs that benchmark novel compounds against three mechanistically distinct reference standards simultaneously.

D1 vs. D5 Subtype Pharmacology: High-Affinity D1-Like Probe with Defined D2 Exclusion Window

SDZ PSD 958 binds with near-identical high affinity to both D1 and D5 receptors (pKi = 9.7–9.8) while maintaining a >400-fold window over D2-like receptors [1]. This balanced D1/D5 affinity combined with a quantitative D2 exclusion ratio makes SDZ PSD 958 an excellent pharmacological tool for experiments where clean, equipotent blockade of both D1-like subtypes is required without D2-like receptor interference. In studies comparing behavioral responses to the selective D1-like agonist A 68930 vs. the D2-like agonist RU 24213, SDZ PSD 958 has been employed alongside LY 270411 and BW737C to dissect subtype contributions [4], confirming its utility in D1-like vs. D2-like functional discrimination paradigms.

Quote Request

Request a Quote for Sdz-psd-958

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.